molecular formula C10H13N3O B13094328 3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 358979-86-9

3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B13094328
CAS No.: 358979-86-9
M. Wt: 191.23 g/mol
InChI Key: OFVXOQZAPIYQGW-UHFFFAOYSA-N
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Description

3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6,7,8-Hexahydro-2h-pyrimido[1,2-a]pyrimidine
  • 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine

Uniqueness

3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one is unique due to its specific ring structure and the presence of multiple fused rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

CAS No.

358979-86-9

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1,8,10-triazatricyclo[7.4.0.03,7]trideca-3(7),8-dien-2-one

InChI

InChI=1S/C10H13N3O/c14-9-7-3-1-4-8(7)12-10-11-5-2-6-13(9)10/h1-6H2,(H,11,12)

InChI Key

OFVXOQZAPIYQGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3NCCCN3C2=O

Origin of Product

United States

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